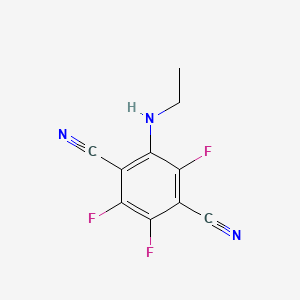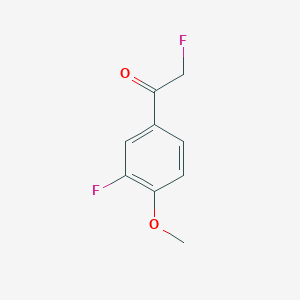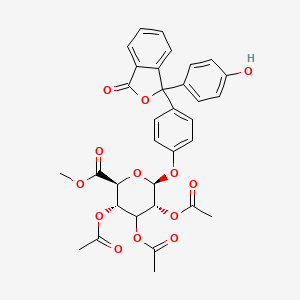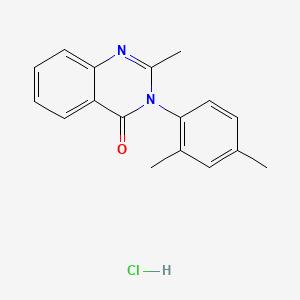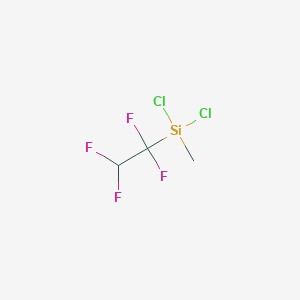
Silane, dichloromethyl(1,1,2,2-tetrafluoroethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, dichloromethyl(1,1,2,2-tetrafluoroethyl)-, also known as dichloromethyl(1,1,2,2-tetrafluoroethyl)silane, is an organosilicon compound with the molecular formula C3H4Cl2F4Si. This compound is characterized by the presence of both silicon and fluorine atoms, which impart unique chemical properties. It is primarily used in research and development settings and has applications in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dichloromethyl(1,1,2,2-tetrafluoroethyl)silane typically involves the reaction of methyl dichlorosilane with tetrafluoroethylene. The reaction is carried out under controlled conditions to ensure the desired product is obtained. The general reaction can be represented as follows: [ \text{CH}_3\text{SiCl}_2 + \text{C}_2\text{F}_4 \rightarrow \text{C}_3\text{H}_4\text{Cl}_2\text{F}_4\text{Si} ]
Industrial Production Methods
Industrial production methods for dichloromethyl(1,1,2,2-tetrafluoroethyl)silane are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to maximize yield and purity, often involving the use of specialized reactors and purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Dichloromethyl(1,1,2,2-tetrafluoroethyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups.
Addition Reactions: The compound can participate in addition reactions with other unsaturated compounds.
Common Reagents and Conditions
Common reagents used in reactions with dichloromethyl(1,1,2,2-tetrafluoroethyl)silane include methoxotrimethylsilane, hexamethyldisilazane, and trimethylsilanol. These reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from reactions involving dichloromethyl(1,1,2,2-tetrafluoroethyl)silane include fluorotrimethylsilane and trimethoxo(1,1,2,2-tetrafluoroethyl)silane. These products are often used as intermediates in further chemical synthesis .
Wissenschaftliche Forschungsanwendungen
Dichloromethyl(1,1,2,2-tetrafluoroethyl)silane has several scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in biological assays and as a labeling agent.
Industry: Utilized in the production of specialized coatings and materials with unique properties
Wirkmechanismus
The mechanism of action of dichloromethyl(1,1,2,2-tetrafluoroethyl)silane involves its interaction with various molecular targets. The silicon atom can form bonds with other elements, allowing the compound to participate in a range of chemical reactions. The presence of fluorine atoms enhances the compound’s stability and reactivity, making it a valuable reagent in synthetic chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl dichlorosilane (CH3SiCl2): A precursor in the synthesis of dichloromethyl(1,1,2,2-tetrafluoroethyl)silane.
Tetrafluoroethylene (C2F4): Another precursor used in the synthesis.
Trifluoro(1,1,2,2-tetrafluoroethyl)silane: A related compound with similar properties.
Uniqueness
Dichloromethyl(1,1,2,2-tetrafluoroethyl)silane is unique due to the combination of silicon and fluorine atoms in its structure. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
422-69-5 |
|---|---|
Molekularformel |
C3H4Cl2F4Si |
Molekulargewicht |
215.05 g/mol |
IUPAC-Name |
dichloro-methyl-(1,1,2,2-tetrafluoroethyl)silane |
InChI |
InChI=1S/C3H4Cl2F4Si/c1-10(4,5)3(8,9)2(6)7/h2H,1H3 |
InChI-Schlüssel |
DNTIELRTZGGEAE-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C(C(F)F)(F)F)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


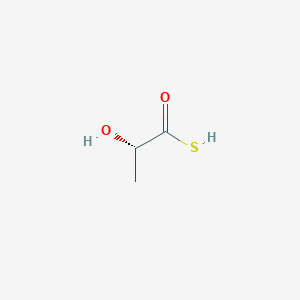
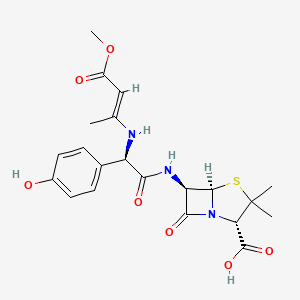
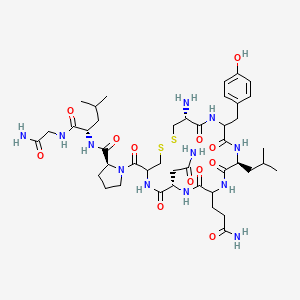
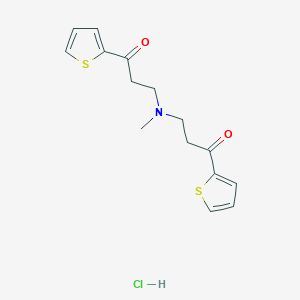
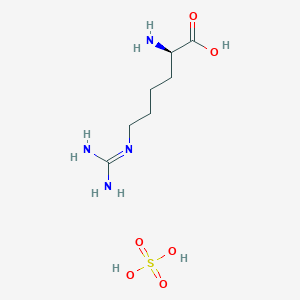
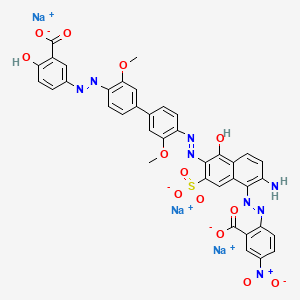
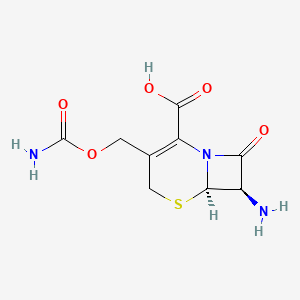
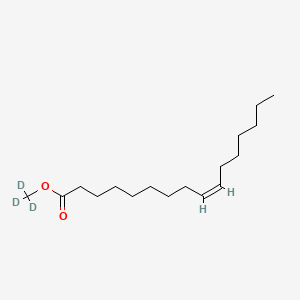
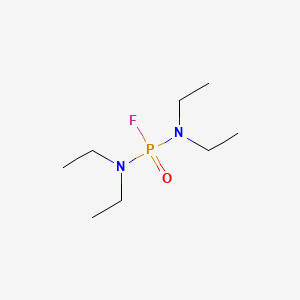
![3-Nitro-2-[3-(trifluoromethyl)anilino]benzoic acid](/img/structure/B13420976.png)
